molecular formula C22H20N2O3 B14380811 2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 88661-47-6

2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14380811
CAS No.: 88661-47-6
M. Wt: 360.4 g/mol
InChI Key: WRCMHDFJWKTDEF-UHFFFAOYSA-N
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Description

2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with an isoindole-dione group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the butanoyl and isoindole-dione groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of indole and isoindole-dione moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88661-47-6

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-(2-butanoyl-1H-indol-3-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H20N2O3/c1-2-7-19(25)20-15(14-8-5-6-11-18(14)23-20)12-13-24-21(26)16-9-3-4-10-17(16)22(24)27/h3-6,8-11,23H,2,7,12-13H2,1H3

InChI Key

WRCMHDFJWKTDEF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C2=CC=CC=C2N1)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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